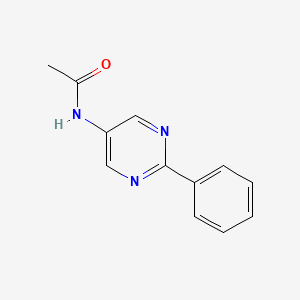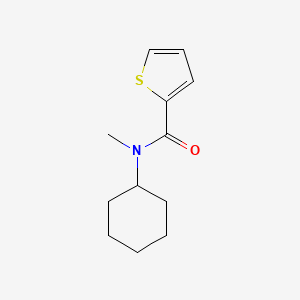![molecular formula C13H16FNO3 B7539960 1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as FMMP, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. It is a synthetic analog of the natural amino acid proline and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This could result in the regulation of various cellular processes, including calcium signaling and protein folding. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the release of acetylcholine and dopamine in the brain, which could have implications for the treatment of various neurological disorders. This compound has also been shown to have an inhibitory effect on the reuptake of dopamine, which could contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. It has also been shown to have high affinity for the sigma-1 receptor, which could make it a useful tool for studying the function of this protein. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, its potential therapeutic effects have not been extensively studied in vivo, which could limit its translational potential.
Future Directions
There are several future directions for the study of 1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. This could involve in vivo studies to determine its efficacy and safety in animal models. Additionally, this compound could be used as a tool to study the function of the sigma-1 receptor and its role in various cellular processes. Further studies could also explore the potential of this compound as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Synthesis Methods
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves the reaction of 5-fluoro-2-methoxybenzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield this compound with high purity and yield.
Scientific Research Applications
1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and protein folding. This compound has been studied as a potential ligand for the sigma-1 receptor, which could have implications for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-18-12-5-4-10(14)7-9(12)8-15-6-2-3-11(15)13(16)17/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEGEDYOPOOJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CN2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)


![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)